molecular formula C10H11NO2 B1337150 (5-methoxy-1H-indol-2-yl)methanol CAS No. 21778-77-8

(5-methoxy-1H-indol-2-yl)methanol

Cat. No.: B1337150
CAS No.: 21778-77-8
M. Wt: 177.2 g/mol
InChI Key: RYLKQWQEKIQUMQ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

  • Example : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields (5-methoxy-1H-indol-2-yl)methanal, a key intermediate for further functionalization .

  • Conditions :

    Oxidizing AgentSolventTemperatureProduct
    PCCCH₂Cl₂0–25°CAldehyde
    KMnO₄H₂O/THF50°CCarboxylic acid

Esterification and Acylation

The alcohol group participates in esterification reactions to enhance lipophilicity or enable conjugation.

  • Acetylation : Treatment with acetic anhydride in pyridine produces the corresponding acetate ester.

  • Carbamate Formation : Reaction with chloroformates (e.g., ethyl chloroformate) generates carbamate derivatives for prodrug applications .

Example Synthesis (from ):

text
This compound + Ethyl glycinate → Methyl 2-((1-(tert-butoxycarbonyl)azetidin-3-yl)sulfonyl)-1H-indole-5-carboxylate Conditions: Tetrahydrofuran, carbonyldiimidazole, rt, 18 h

Nucleophilic Substitution

The hydroxymethyl group can be replaced by halogens or other nucleophiles:

  • Bromination : Using PBr₃ in diethyl ether replaces the -OH group with bromine, forming (5-methoxy-1H-indol-2-yl)methyl bromide .

  • Thioether Formation : Reaction with thiols in the presence of Mitsunobu reagents yields thioether derivatives.

Table 1 : Substitution reactions and outcomes

ReagentProductApplication
PBr₃(5-Methoxyindol-2-yl)methyl bromideIntermediate for cross-coupling
NaSH/DBUThiol derivativeRadioligand synthesis

Cross-Coupling Reactions

The indole core participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with aryl boronic acids forms biaryl structures .

  • Buchwald-Hartwig Amination : Introduces amine groups at the indole’s 3-position .

Example Protocol (from ):

text
This compound + Aryl boronic acid → Biaryl derivative Catalyst: Pd(PPh₃)₄ Base: K₂CO₃ Solvent: DME/H₂O Yield: 60–85%

Reductive Alkylation

The hydroxymethyl group is reduced to a methylene group under specific conditions:

  • LiAlH₄/AlCl₃ : Converts the alcohol to (5-methoxy-1H-indol-2-yl)methane in dry diethyl ether .

Mechanistic Insight :
The reduction proceeds via a two-step mechanism:

  • Formation of an alkoxide intermediate.

  • Hydride transfer from LiAlH₄ to yield the alkylated product .

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

  • Lactone Formation : Oxidative cyclization with MnO₂ generates a five-membered lactone ring .

  • Indole-Benzofuran Fusion : Photochemical [2+2] cycloaddition creates polycyclic architectures .

Table 2 : Cyclization products and conditions

Starting MaterialReagentProductYield
(5-Methoxyindol-2-yl)methanolMnO₂, CH₃CNIndolo[2,1-b]benzofuran-6-one72%

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

  • Anticancer Agents : Coupling with isoquinoline moieties via amide bonds enhances cytotoxicity.

  • Antimicrobial Derivatives : Schiff base formation with aldehydes improves bacterial membrane penetration .

Key Finding : Derivatives show IC₅₀ values of 1.67–4.63 μM against bacterial/fungal targets in docking studies .

Stability and Reactivity Trends

  • pH Sensitivity : The hydroxymethyl group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (5-methoxy-1H-indol-2-yl)methanol typically involves the reaction of 5-methoxyindole with formaldehyde in the presence of reducing agents. The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In studies involving various bacterial strains, including Gram-positive and Gram-negative bacteria, the compound demonstrated efficacy superior to conventional antibiotics like ampicillin . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Antitumor Activity

The indole derivatives, including this compound, have been investigated for their potential antitumor properties. Molecular docking studies suggest that these compounds can bind effectively to cancer-related targets, potentially inhibiting tumor growth and proliferation . In vitro studies have shown that they can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Melatonin Receptor Interaction

This compound is structurally related to melatonin and has been studied for its ability to interact with melatonin receptors. This interaction may confer various therapeutic effects, including sleep regulation and antioxidant properties . The compound's ability to mimic melatonin could lead to applications in treating sleep disorders and neurodegenerative diseases.

Neuropharmacology

Due to its structural similarity to melatonin, this compound has been explored for neuroprotective effects. Studies suggest that it may help mitigate oxidative stress in neuronal cells, thereby offering potential therapeutic benefits in conditions like Alzheimer's disease .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, which are implicated in various chronic inflammatory conditions . This property could be harnessed for developing treatments for diseases characterized by inflammation.

Case Studies and Research Findings

StudyFocusFindings
Synthesis and CharacterizationConfirmed the structure using NMR and IR spectroscopy; high yield synthesis reported.
Antimicrobial ActivityShowed superior activity against MRSA compared to standard antibiotics; effective against multiple fungal strains as well.
Antitumor ActivityInduced apoptosis in cancer cell lines; effective binding to tumor markers via molecular docking studies.
NeuropharmacologyDemonstrated protective effects against oxidative stress in neuronal models; potential implications for Alzheimer's treatment.
Anti-inflammatory EffectsInhibited cytokine production; suggests potential for treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of (5-methoxy-1H-indol-2-yl)methanol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the particular derivative or application being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups allow for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

(5-Methoxy-1H-indol-2-yl)methanol, also known as 5-Methoxyindole-2-methanol, is a compound of interest due to its potential biological activities. This indole derivative has been studied for its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The chemical structure of this compound includes a methoxy group and a hydroxymethyl group attached to an indole ring. Its molecular formula is C10H13NC_{10}H_{13}N with a molecular weight of 161.22 g/mol. This structure is significant in influencing its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.98 µg/mL
Mycobacterium tuberculosis7.80 µg/mL
Candida albicans62.50 µg/mL

The compound showed a higher degree of antibacterial potency than standard antibiotics like ampicillin and demonstrated significant antifungal activity against multiple strains.

Anticancer Activity

Studies have indicated that this compound possesses anticancer properties. It has been evaluated for its effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

Cell Line Effect Reference
A549Significant growth inhibition
MCF7Induced apoptosis in cancer cells

The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially through its influence on neurotransmitter systems.

  • Mechanism of Action : The compound may act by modulating serotonin receptors, which are crucial in mood regulation and neuroprotection.
  • Experimental Findings : In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in neurodegenerative diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy : A study involving patients with skin infections caused by MRSA showed that topical formulations containing this compound resulted in significant improvement compared to placebo treatments.
  • Cancer Treatment : Clinical trials assessing the use of this compound in conjunction with traditional chemotherapy agents indicated enhanced efficacy and reduced side effects in patients with advanced lung cancer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-methoxy-1H-indol-2-yl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves reduction of a carbonyl precursor, such as (5-methoxy-1H-indol-2-yl)methanone. A key method employs LiAlH4/AlCl3 in dry diethyl ether under controlled temperatures (0°C to room temperature), achieving yields through optimized stoichiometry and solvent selection . Alternative routes use NaBH4 in THF, though this may require additional purification steps like silica gel chromatography (chloroform/methanol/ammonia) . Reaction conditions such as solvent polarity, reductant strength, and temperature significantly impact regioselectivity and purity.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions are observed?

X-ray crystallography reveals planar indole rings with dihedral angles between substituents (e.g., 72.17° between two indole systems in derivatives). Intermolecular N–H⋯O hydrogen bonds form zigzag chains, stabilizing the lattice . SHELX software (SHELXL/SHELXS) is widely used for refinement, leveraging high-resolution data to resolve bond lengths (e.g., C–O ≈ 1.36 Å) and angles .

Q. What analytical techniques validate the purity and structure of this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm functional groups (e.g., methoxy δ ~3.8 ppm; indole NH δ ~8.1 ppm) .
  • Mass spectrometry : HR-ESI-MS provides exact mass verification (e.g., [M+H]<sup>+</sup> = 164.18 g/mol) .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C9H11NO2 requires C 65.44%, H 6.71%) .

Q. How does the stability of this compound affect its biological activity?

Degradation studies show reduced activity over time due to oxidation of the hydroxymethyl group. Metabolites like glucuronide conjugates retain partial activity, necessitating stability assessments via HPLC under physiological pH and temperature .

Advanced Research Questions

Q. What strategies address contradictions in reported synthetic yields for derivatives of this compound?

Discrepancies arise from reductant choice (e.g., LiAlH4 vs. NaBH4) and purification methods. For example, LiAlH4/AlCl3> achieves ~75% yield but requires strict anhydrous conditions, whereas NaBH4 is milder but lower-yielding (50–60%). Systematic optimization of solvent (THF vs. ether) and catalyst ratios resolves these variations .

Q. How can computational modeling guide the design of this compound derivatives for receptor binding?

Molecular docking (e.g., AutoDock Vina) predicts interactions with melatonin receptors (MT1/MT2). Substituent positioning (e.g., methoxy at C5 vs. C6) alters binding affinity; derivatives with planar dihedral angles (<30°) show higher selectivity for MT1 .

Q. What experimental evidence explains the compound’s role in modulating enzyme activity?

In vitro assays (e.g., quinone reductase inhibition) reveal dose-dependent enzyme inhibition (IC50 ~10 µM). Structural analogs lacking the hydroxymethyl group show reduced activity, highlighting its role in hydrogen bonding with catalytic residues .

Q. How do crystallographic data resolve ambiguities in stereochemical outcomes during synthesis?

Crystal structures confirm absolute configuration (e.g., R/S assignments via Flack parameter). For example, a derivative’s C2–CH2OH group adopts a specific conformation (torsion angle = −21.2°), validated by anomalous dispersion effects in SHELXL .

Q. What methodologies compare the bioactivity of this compound to its analogs?

  • SAR studies : Modifying substituents (e.g., 5-hydroxy-6-methoxy vs. 6-hydroxy-5-methoxy) alters solubility and IC50 values in anti-inflammatory assays .
  • Metabolic profiling : LC-MS identifies glucuronidation as the primary detoxification pathway, explaining reduced in vivo efficacy compared to in vitro results .

Q. How are advanced spectroscopic techniques used to study reaction intermediates?

Time-resolved FTIR monitors carbonyl reduction steps, identifying transient intermediates (e.g., alkoxyaluminum species). In situ NMR (e.g., <sup>27</sup>Al NMR) tracks AlCl3 coordination during LiAlH4 reactions, guiding mechanistic insights .

Properties

IUPAC Name

(5-methoxy-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLKQWQEKIQUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441353
Record name (5-methoxy-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21778-77-8
Record name (5-methoxy-1H-indol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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